molecular formula C21H33N3O2 B5003102 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide

1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide

Numéro de catalogue B5003102
Poids moléculaire: 359.5 g/mol
Clé InChI: FVZDPQFTMVDSMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel small molecule drug that has been developed for the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and substance abuse. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and cognitive function.

Mécanisme D'action

The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical regions of the brain. It is involved in the regulation of reward, motivation, and cognitive function, and has been implicated in the pathophysiology of various neurological disorders such as addiction, depression, and schizophrenia. 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which blocks its activation by endogenous dopamine and other ligands. This results in a decrease in the release of dopamine in the mesolimbic system, which is thought to underlie its therapeutic effects in addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. Moreover, this compound has also been shown to increase the release of serotonin in the prefrontal cortex, which could contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have minimal effects on other neurotransmitter systems such as the serotonin and norepinephrine systems, which suggests a high degree of selectivity for the dopamine D3 receptor.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has several advantages as a tool compound for studying the dopamine D3 receptor and its role in various neurological disorders. It is a highly selective and potent antagonist of the dopamine D3 receptor, which makes it a valuable pharmacological tool for investigating the functional role of this receptor in vivo and in vitro. Moreover, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which makes it suitable for use in animal models and clinical trials. However, the limitations of this compound include its high cost and limited availability, which could restrict its widespread use in research.

Orientations Futures

There are several future directions for research on 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide and its potential therapeutic applications. One area of interest is the development of analogs and derivatives of this compound with improved pharmacological properties such as increased selectivity, potency, and brain penetration. Another area of interest is the investigation of the role of the dopamine D3 receptor in other neurological disorders such as Parkinson's disease and Huntington's disease. Moreover, the development of novel therapeutic strategies targeting the dopamine D3 receptor could have significant clinical implications for the treatment of addiction and other disorders associated with dysregulated dopamine signaling.

Méthodes De Synthèse

The synthesis of 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide involves a multi-step process, starting from commercially available starting materials. The key steps of the synthesis include the formation of the piperidine ring, the introduction of the morpholine and benzyl groups, and the final coupling of the carboxamide group. The final product is obtained in high yield and purity, and its structure is confirmed by various analytical techniques such as NMR and mass spectrometry.

Applications De Recherche Scientifique

1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various neurological disorders. It has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction and other disorders associated with dysregulated dopamine signaling. Moreover, this compound has also been shown to have antidepressant and anxiolytic effects, which could be attributed to its modulation of the mesolimbic dopamine system.

Propriétés

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-18-4-2-5-19(16-18)17-24-10-6-20(7-11-24)21(25)22-8-3-9-23-12-14-26-15-13-23/h2,4-5,16,20H,3,6-15,17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZDPQFTMVDSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.